Cas no 2803863-56-9 (6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride)
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2803863-56-9
- 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride
- EN300-37441884
-
- Inchi: 1S/C9H11N3O.ClH/c1-2-12-8-5-6(10)3-4-7(8)11-9(12)13;/h3-5H,2,10H2,1H3,(H,11,13);1H
- InChI Key: MCZPZZYIOYCECV-UHFFFAOYSA-N
- SMILES: Cl.O=C1NC2C=CC(=CC=2N1CC)N
Computed Properties
- Exact Mass: 213.0668897g/mol
- Monoisotopic Mass: 213.0668897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.4Ų
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37441884-0.05g |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride |
2803863-56-9 | 95.0% | 0.05g |
$200.0 | 2025-03-16 | |
| Enamine | EN300-37441884-0.1g |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride |
2803863-56-9 | 95.0% | 0.1g |
$298.0 | 2025-03-16 | |
| Enamine | EN300-37441884-0.25g |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride |
2803863-56-9 | 95.0% | 0.25g |
$425.0 | 2025-03-16 | |
| Enamine | EN300-37441884-0.5g |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride |
2803863-56-9 | 95.0% | 0.5g |
$668.0 | 2025-03-16 | |
| Enamine | EN300-37441884-1.0g |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride |
2803863-56-9 | 95.0% | 1.0g |
$857.0 | 2025-03-16 | |
| Enamine | EN300-37441884-2.5g |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride |
2803863-56-9 | 95.0% | 2.5g |
$1680.0 | 2025-03-16 | |
| Enamine | EN300-37441884-5.0g |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride |
2803863-56-9 | 95.0% | 5.0g |
$2485.0 | 2025-03-16 | |
| Enamine | EN300-37441884-10.0g |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride |
2803863-56-9 | 95.0% | 10.0g |
$3683.0 | 2025-03-16 | |
| Aaron | AR028H1M-50mg |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride |
2803863-56-9 | 95% | 50mg |
$300.00 | 2025-02-16 | |
| Aaron | AR028H1M-100mg |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-olhydrochloride |
2803863-56-9 | 95% | 100mg |
$435.00 | 2025-02-16 |
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride
Introduction to 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride (CAS No. 2803863-56-9)
6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride (CAS No. 2803863-56-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential therapeutic applications, has been the subject of numerous studies aimed at elucidating its biological activities and pharmacological properties.
The chemical structure of 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride is composed of a benzodiazole core with an amino group at the 6-position and an ethyl substituent at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a promising candidate for various therapeutic applications.
Recent research has focused on the potential of 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride as a modulator of central nervous system (CNS) disorders. Studies have shown that this compound exhibits potent binding affinity to specific receptors, such as GABA-A receptors, which are crucial for regulating neuronal excitability and neurotransmission. This binding activity suggests that 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride may have therapeutic potential in treating conditions such as anxiety disorders, insomnia, and epilepsy.
In addition to its CNS-related activities, 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride has also been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Furthermore, the compound has shown low toxicity in preclinical models, suggesting a favorable safety profile.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride in human subjects. Early-phase trials have reported promising results, with the compound demonstrating significant therapeutic effects in patients with anxiety disorders and insomnia. These findings have generated considerable interest among researchers and pharmaceutical companies alike.
The synthesis of 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride involves several well-established chemical reactions. The process typically starts with the formation of a benzodiazole core through cyclization reactions followed by functional group modifications to introduce the amino and ethyl substituents. The final step involves the conversion to the hydrochloride salt form to enhance solubility and stability.
In conclusion, 6-amino-1-ethyl-1H-1,3-benzodiazol-2-ol hydrochloride (CAS No. 2803863-56-9) is a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in the pharmaceutical industry. Ongoing research and clinical trials will continue to provide valuable insights into its mechanisms of action and potential applications in treating various medical conditions.
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